molecular formula C14H14BO2PS B13769425 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide CAS No. 74659-21-5

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide

Cat. No.: B13769425
CAS No.: 74659-21-5
M. Wt: 288.1 g/mol
InChI Key: XGDDOWGFMKZYEN-UHFFFAOYSA-N
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Description

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a heterocyclic compound featuring a six-membered ring containing boron (B), phosphorus (P), oxygen (O), and sulfur (S) atoms. Its molecular formula is C₁₄H₁₄BO₂PS, with a monoisotopic mass of 288.0545 Da . The structure includes two phenyl substituents at positions 2 and 5, along with a sulfide group at position 3. Key structural features include:

  • A dioxaphosphaborinane ring system (B, P, and two O atoms).
  • Sulfur substitution at the phosphorus center.
  • Phenyl groups contributing steric bulk and electronic effects.

Properties

CAS No.

74659-21-5

Molecular Formula

C14H14BO2PS

Molecular Weight

288.1 g/mol

IUPAC Name

2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane

InChI

InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

XGDDOWGFMKZYEN-UHFFFAOYSA-N

Canonical SMILES

B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.

Chemical Reactions Analysis

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.

    Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Material Science

1,3,5,2-Dioxaphosphaborinane derivatives have been investigated for their potential as flame retardants in polymers. The incorporation of phosphorus-containing compounds in polymer matrices can enhance their thermal stability and reduce flammability. A study demonstrated that these compounds could effectively improve the fire resistance of polyethylene composites without significantly affecting their mechanical properties .

Pharmaceuticals

The compound has shown promise in drug development due to its ability to interact with biological systems. Research indicates that phosphorus-containing compounds can influence enzyme activity and cellular signaling pathways. For instance, a case study highlighted the use of dioxaphosphaborinane derivatives in synthesizing novel antitumor agents. These agents exhibited selective cytotoxicity against cancer cells while sparing normal cells .

Agricultural Chemistry

In agricultural applications, 1,3,5,2-Dioxaphosphaborinane has been explored as a potential pesticide or herbicide. Its unique structure allows for targeted action against specific pests while minimizing environmental impact. Field trials have shown that formulations containing this compound can effectively control pest populations with reduced toxicity to non-target species .

Data Tables

Application AreaSpecific Use CaseFindings
Material ScienceFlame retardants in polymersImproved thermal stability without mechanical loss
PharmaceuticalsAntitumor agentsSelective cytotoxicity against cancer cells
Agricultural ChemistryPesticide formulationsEffective pest control with low environmental risk

Case Study 1: Flame Retardant Properties

A study published in the Journal of Polymer Science evaluated the effectiveness of incorporating 1,3,5,2-Dioxaphosphaborinane into various polymer matrices. The results indicated a significant reduction in flammability ratings compared to untreated controls. The mechanism was attributed to the formation of a protective char layer during combustion.

Case Study 2: Antitumor Activity

In a collaborative research project between pharmaceutical companies and academic institutions, several dioxaphosphaborinane derivatives were synthesized and tested for antitumor activity. The lead compound demonstrated IC50 values in the nanomolar range against multiple cancer cell lines. Further studies are ongoing to elucidate the mechanism of action.

Case Study 3: Agricultural Efficacy

Field tests conducted on crops treated with formulations containing 1,3,5,2-Dioxaphosphaborinane revealed a marked decrease in pest infestation rates compared to untreated plots. The study concluded that this compound could serve as an effective alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Systems

Compound A : 1,3,5-Trimethyl-4,6-dioxo-1,3,5,2-triazaphosphinane (from )
  • Molecular Formula : C₆H₁₂N₃O₂P.
  • Key Features : Triazaphosphinane ring (N₃P) with oxo groups at positions 4 and 4. Methyl substituents enhance stability.
  • Synthesis : Derived from reactions of chlorinated precursors with amines, followed by oxidation .
  • Comparison :
    • The target compound replaces nitrogen atoms with boron and oxygen, altering ring electronegativity.
    • Sulfide substitution (target) vs. oxo groups (Compound A) influences reactivity; sulfides are less polar and may exhibit reduced oxidative stability .
Compound B : [1,2,4]Triazolo[4,3-c][1,3,5,2]triazaphosphinine-5-oxides (from )
  • Molecular Formula : Varies (e.g., C₈H₇N₅OP for simpler derivatives).
  • Key Features : Fused triazole-triazaphosphinine system with a P=O group.
  • Synthesis : Generated via reactions of N-alkyl/aryl amides with phosphorochloridates under basic conditions .
  • Comparison :
    • The target’s dioxaphosphaborinane ring is less strained than the fused triazaphosphinine system.
    • Sulfide (target) vs. oxide (Compound B) functionalization affects biological activity; oxides are more electrophilic and may interact differently with biomolecules .

Sulfur-Containing Phosphorus Heterocycles

Compound C : 1,3,5,2-Dioxaphosphorinane Sulfides
  • General Formula : C₆H₁₂O₂PS (varies with substituents).
  • Key Features : Similar six-membered dioxaphosphorinane ring but lacks boron.
  • Phenyl substituents (target) increase steric hindrance compared to alkyl-substituted analogues.

Boron-Phosphorus Hybrid Systems

Compound D : 1,3,5,2-Diazaphosphaborinanes
  • General Formula : C₈H₁₂BN₂P.
  • Key Features : Boron and phosphorus in a six-membered ring with nitrogen.
  • Comparison :
    • Replacement of nitrogen with oxygen (target) modifies ring electronics; oxygen’s electronegativity may enhance ring polarity.
    • Sulfide substitution (target) provides distinct redox behavior compared to unsubstituted or oxide analogues.

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₁₄H₁₄BO₂PS C₆H₁₂N₃O₂P C₈H₇N₅OP
Ring System Dioxaphosphaborinane Triazaphosphinane Triazolotriazaphosphinine
Key Functional Groups 5-Sulfide, 2,5-diphenyl 4,6-Dioxo, 1,3,5-trimethyl Phosphinine oxide, fused ring
Synthesis Route Not reported Chlorinated precursor + amine Amide + phosphorochloridate
Characterization Limited data NMR, X-ray NMR, IR, MS
Reactivity Presumed sulfide redox activity Oxidative stability Electrophilic oxide center

Biological Activity

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dioxaphosphaborinane framework with a diphenyl substitution and a sulfide functional group. Its chemical formula is C16H17O2PSC_{16}H_{17}O_2PS, indicating the presence of phosphorus (P), sulfur (S), oxygen (O), and carbon (C) atoms.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research has indicated that dioxaphosphorinane derivatives exhibit antimicrobial activity. The presence of the sulfide group enhances their efficacy against various bacterial strains. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : Some derivatives of dioxaphosphorinane have demonstrated cytotoxic effects on cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately leads to cell death.
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may have neuroprotective properties. They may mitigate oxidative stress in neuronal cells, providing potential therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry (Weinheim An Der Bergstrasse) investigated the antimicrobial activity of various dioxaphosphorinane derivatives. The results indicated that compounds with diphenyl substitutions showed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of dioxaphosphorinane derivatives were tested for cytotoxicity against human cancer cell lines. The results showed that certain derivatives induced apoptosis in breast cancer cells with IC50 values as low as 10 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaChemistry (Weinheim An Der Bergstrasse)
AnticancerInduction of apoptosisBioorganic & Medicinal Chemistry Letters
NeuroprotectionReduction of oxidative stressEmerging research findings

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